molecular formula C29H30O6P2 B14061635 Tetrabenzyl methylenebis(phosphonate)

Tetrabenzyl methylenebis(phosphonate)

Cat. No.: B14061635
M. Wt: 536.5 g/mol
InChI Key: QGJXMCFSTWTXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenzyl methylenebis(phosphonate) (CAS 133918-47-5) is a high-value tetra-substituted bisphosphonate ester that serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research application is in the facile synthesis of 5'-methylene-nucleoside phosphonate prodrugs, a prominent class of antiviral agents . The compound acts as a superior reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions with 5'-aldehydic nucleosides, providing a direct and convergent route to metabolically stable nucleoside phosphonates . This synthetic pathway is highly efficient as it bypasses the traditional, low-yielding multi-step sequence of phosphonate ester cleavage and subsequent coupling, allowing for the direct introduction of the phosphonate moiety . Phosphonate analogs of nucleosides are stable isosteres of natural nucleoside monophosphates, designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by viral or cellular kinases . Once metabolically activated, these compounds can act as direct or delayed chain terminators, effectively inhibiting viral DNA or RNA elongation . Research into related methylenebisphosphonate structures has also demonstrated their potential in other areas, including the development of compounds with antitumor properties . Tetrabenzyl methylenebis(phosphonate) is an essential building block for researchers developing novel therapeutic agents against viruses such as Hepatitis C (HCV), Human Immunodeficiency Virus (HIV), and others . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H30O6P2

Molecular Weight

536.5 g/mol

IUPAC Name

[bis(phenylmethoxy)phosphorylmethyl-phenylmethoxyphosphoryl]oxymethylbenzene

InChI

InChI=1S/C29H30O6P2/c30-36(32-21-26-13-5-1-6-14-26,33-22-27-15-7-2-8-16-27)25-37(31,34-23-28-17-9-3-10-18-28)35-24-29-19-11-4-12-20-29/h1-20H,21-25H2

InChI Key

QGJXMCFSTWTXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves the alkylation of methylenebis(phosphonic dichloride) ($$ \text{Cl}2\text{P(O)CH}2\text{P(O)Cl}_2 $$) with benzyl alcohol. This two-step process begins with the preparation of the dichloride precursor, followed by its esterification with four equivalents of benzyl alcohol in the presence of a catalyst.

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of benzyl alcohol displace chloride ions from the phosphonic dichloride. The use of 1H-tetrazole as a catalyst accelerates the reaction by protonating the hydroxyl group, enhancing its nucleophilicity. The general reaction scheme is:

$$
\text{Cl}2\text{P(O)CH}2\text{P(O)Cl}2 + 4 \text{BnOH} \xrightarrow{\text{1H-tetrazole}} \text{(BnO)}2\text{P(O)CH}2\text{P(O)(OBn)}2 + 4 \text{HCl}
$$

Optimization and Conditions

Key parameters for maximizing yield include:

  • Stoichiometry : A 4:1 molar ratio of benzyl alcohol to dichloride ensures complete esterification.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.
  • Temperature : Room temperature (20–25°C) under inert atmosphere (N$$_2$$ or Ar) prevents side reactions.

Purification typically involves column chromatography or recrystallization from ethanol, yielding the product as a colorless solid with >85% purity.

Dihalomethane-Phosphite Coupling: A Patent-Based Alternative

Adaptation from Tetra-Secondary Alkyl Syntheses

U.S. Patent 3,251,907 discloses a method for preparing tetra-secondary alkyl methylenediphosphonates via the reaction of tri-secondary alkyl phosphites with dibromomethane. While optimized for branched alkyl groups, this approach could theoretically be modified for benzyl esters by substituting tribenzyl phosphite ($$ \text{(BnO)}_3\text{P} $$) as the nucleophile.

The reaction mechanism involves a double Arbuzov-type rearrangement, where dibromomethane acts as an electrophile:

$$
2 \text{(BnO)}3\text{P} + \text{CH}2\text{Br}2 \rightarrow \text{(BnO)}2\text{P(O)CH}2\text{P(O)(OBn)}2 + 2 \text{BnBr}
$$

Challenges and Limitations

  • Steric Hindrance : Benzyl groups introduce steric bulk, potentially reducing reaction efficiency compared to smaller alkyl substituents.
  • Temperature Sensitivity : The patent specifies optimal temperatures of 170–185°C, which may degrade benzyl ethers.
  • Byproduct Formation : Benzyl bromide ($$ \text{BnBr} $$) necessitates careful separation to avoid contamination.

Comparative Analysis of Synthetic Methods

Cost and Practicality

  • Phosphonic Dichloride Route : Economical due to low-cost starting materials but requires handling corrosive HCl gas.
  • Mitsunobu Reaction : Expensive reagents (DEAD, PPh$$_3$$) limit large-scale applications.
  • Dihalomethane Method : High energy input and specialized equipment hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzyl methylenebis(phosphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

While specific applications of "Tetrabenzyl methylenebis(phosphonate)" are not detailed in the provided search results, the information present allows for the creation of a response based on related compounds and applications in the field of phosphonates.

General Information on Methylenebisphosphonates
Methylenebisphosphonates, including Tetrabenzyl methylenebis(phosphonate), are of interest due to their potential therapeutic applications . They can be synthesized through various methods, such as the selective cleavage of methylenebis(dialkyl phosphonate) with refluxing morpholine .

Synthesis and Cleavage
Symmetrical methylenebis(alkyl hydrogen phosphonates) can be prepared by selectively cleaving the corresponding methylenebis(dialkyl phosphonate) with refluxing morpholine . A superior approach to hindered bisphosphonic acid esters involves the cleavage of their dimethyl esters using morpholine . This method is also useful to access a number of C-alkyl dialkyl methylenebisphosphonic acids .

Reactions
Tetraesters of methylenebisphosphonic acid undergo selective mono-O-dealkylation upon reflux with morpholine to furnish the symmetrical methylenebis(alkyl hydrogen phosphonate) as the morpholinium salt . The salt is washed and converted to the corresponding acid using a Dowex ion exchange resin .

Potential Applications
Partial esters of methylenebisphosphonic acids have potential therapeutic applications . Methylenebis(ethyl hydrogen phosphonate) can be obtained by cleaving methylenebis(diethyl phosphonate) with lithium bromide in 2-hexanone . Novel tetraphosphate cap analogs modified with a methylenebis(phosphonate) moiety have been synthesized for mRNA research .

Mechanism of Action

The mechanism of action of tetrabenzyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to that of other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption .

Comparison with Similar Compounds

Structural and Stability Comparisons
Compound Name Core Structure Substituents Key Stability Features Applications References
Tetrabenzyl methylenebis(phosphonate) P–CH₂–P 4 benzyl groups High enzymatic resistance (C–P bond); benzyl groups enhance lipophilicity mRNA caps, nucleotide analogs
Tetraisopropyl methylenebis(phosphonate) P–CH₂–P 4 isopropyl groups Moderate lipophilicity; steric hindrance from isopropyl groups reduces enzyme access Membrane protein studies
Tetrabenzyl pyrophosphate P–O–P–O–P 4 benzyl groups Labile to pyrophosphatases due to O–P bonds; hydrolyzes faster than phosphonates Organic synthesis intermediates
α,β-Methylenebis(phosphonate) mRNA cap P–CH₂–P (α,β position) Dinucleotide cap Resists hNudt16-mediated decapping; retains translational activity Stabilized mRNA therapeutics
β,γ-Imidodiphosphate mRNA cap P–N–P (β,γ position) Dinucleotide cap Partial resistance to degradation; slower hydrolysis than α,β-phosphonates Transient mRNA applications

Key Findings :

  • Enzymatic Stability : The C–P bond in methylenebis(phosphonate) derivatives confers superior resistance to phosphatases and pyrophosphatases compared to pyrophosphate esters (e.g., tetrabenzyl pyrophosphate) . For mRNA caps, α,β-methylenebis(phosphonate) modifications stabilize transcripts in HeLa lysates, whereas β,γ-imidodiphosphate analogs degrade faster .
  • Lipophilicity : Benzyl groups enhance membrane permeability but may reduce aqueous solubility. Tetraisopropyl analogs balance moderate lipophilicity with steric protection .
  • Synthetic Accessibility : Tetrabenzyl methylenebis(phosphonate) is synthesized efficiently from methylenebis(phosphonic dichloride), whereas mRNA cap analogs require regioselective modifications to preserve translational fidelity .
Biochemical Efficacy
  • mRNA Caps : Tetrabenzyl methylenebis(phosphonate)-based caps (e.g., m³GppCH₂pG) exhibit 2–3-fold greater stability in cell lysates than unmodified caps, rivaling ARCAs (anti-reverse cap analogs) in translational efficiency .
  • Drug Analogs: Non-hydrolyzable methylenebis(phosphonate) nucleotides (e.g., mycophenolic adenine dinucleotide analogs) inhibit IMP dehydrogenase (IMPDH) with IC₅₀ values <1 μM, outperforming phosphate-based inhibitors .
Limitations and Trade-offs
  • Solubility : Benzyl-substituted phosphonates require organic solvents for handling, limiting in vivo applications .
  • Steric Effects : Bulky substituents (e.g., benzyl, isopropyl) may interfere with target binding. For example, tetraisopropyl derivatives show reduced affinity for IMPDH compared to smaller alkyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.